![molecular formula C17H12BrFN2O B2718214 2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one CAS No. 941972-95-8](/img/structure/B2718214.png)

2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Optical Properties and Fluorescent Probes

The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through the oxidative Pictet-Spengler cyclization strategy has demonstrated the potential of pyridazinone derivatives in biomedical applications. These compounds have unique and desirable optical properties, suggesting their suitability as prospective fluorescent probes in aqueous systems (Park et al., 2015).

Anticancer, Antiangiogenic, and Antioxidant Activities

Pyridazinones have been recognized for their versatile scaffolds with a wide spectrum of biological activities. A series of pyridazin-3(2H)-one derivatives have shown inhibitory effects on the viability of human cancer cell lines and potential as antiangiogenic and antioxidant agents. This highlights the therapeutic potential of pyridazinones in cancer treatment and their role in inhibiting tumor progression (Kamble et al., 2015).

Antimicrobial Additives

Pyridazinone derivatives have also been explored for their antimicrobial activities. When incorporated into materials such as polyurethane varnish and printing ink paste, these compounds exhibit very good antimicrobial effects, suggesting their utility in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).

Intermediate for Synthesis of Biologically Active Compounds

The synthesis of "1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" demonstrates the utility of pyridazinone derivatives as intermediates in the synthesis of compounds with biological activity. This process, involving multiple steps including nitration, chlorination, and condensation, showcases the chemical versatility of pyridazinone derivatives (Wang et al., 2016).

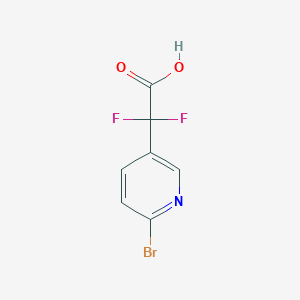

properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETSDTIVBOEXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)

![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)

![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)